molecular formula C20H15ClN4O2S B459609 3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625370-63-0

3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B459609
CAS RN: 625370-63-0
M. Wt: 410.9g/mol
InChI Key: HJUIWBOSBMSRTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various strategies . For instance, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which share some structural similarities, have been synthesized using multicomponent reactions of aldehydes or isatin with malononitrile and β-ketoesters .

Scientific Research Applications

Synthetic Methodologies

The synthesis of thieno[2,3-b]pyridine derivatives involves various strategies aiming at functionalizing these compounds for further applications. For instance, Bakhite et al. (2005) described the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which were used as synthons for the creation of pyridothienopyrimidines and related fused systems. These synthetic routes provide versatile methods for developing thieno[2,3-b]pyridine derivatives with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Activities

Several studies have explored the biological activities of thieno[2,3-b]pyridine derivatives. Van Rensburg et al. (2017) investigated the antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, revealing their effectiveness against phospholipase C enzyme, which is implicated in various cancers. The study highlights the critical role of functional groups on thieno[2,3-b]pyridines in determining their biological activity (van Rensburg et al., 2017).

Molecular Structure Analysis

Dyachenko et al. (2019) developed a new method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions. The molecular structures of specific derivatives were elucidated using X-ray structural analysis, demonstrating the versatility of thieno[2,3-b]pyridine scaffolds in generating compounds with diverse functional groups and potential applications (Dyachenko et al., 2019).

Potential Therapeutic Applications

Research on thieno[2,3-b]pyridine derivatives extends into their potential therapeutic applications, including their role as anti-proliferative agents against cancer cell lines. Studies like those conducted by Haverkate et al. (2021) focus on designing thieno[2,3-b]pyridines to target specific biological pathways, such as the phosphoinositide phospholipase C enzyme, by modifying the molecular structure to enhance biological activity (Haverkate et al., 2021).

properties

IUPAC Name

3-amino-N-(2-chloro-5-methoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-27-12-2-4-14(21)16(10-12)24-19(26)18-17(22)13-3-5-15(25-20(13)28-18)11-6-8-23-9-7-11/h2-10H,22H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUIWBOSBMSRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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